6-(4-Fluorophenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-(4-Fluorophenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a pyrido[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents like ammonium acetate and acetic acid.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using 4-fluorobenzene as a starting material.
Attachment of the Piperazine Ring: The piperazine ring is typically introduced through a nucleophilic substitution reaction, where the piperazine acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids, and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-(4-Fluorophenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Pharmacology: The compound is investigated for its binding affinity to various receptors and its potential as a drug candidate.
Biological Research: It is used in studies to understand its effects on cellular pathways and mechanisms.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate its activity, resulting in changes in signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
6-(4-Methylphenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 6-(4-Fluorophenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
917758-17-9 |
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Molecular Formula |
C17H17FN6 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-4-piperazin-1-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H17FN6/c18-12-3-1-11(2-4-12)13-5-6-14-15(21-13)16(23-17(19)22-14)24-9-7-20-8-10-24/h1-6,20H,7-10H2,(H2,19,22,23) |
InChI Key |
DTPIAAMSVYXGCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC3=C2N=C(C=C3)C4=CC=C(C=C4)F)N |
Origin of Product |
United States |
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